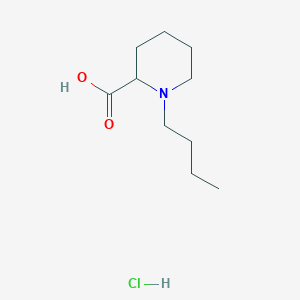

1-Butylpiperidine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Butylpiperidine-2-carboxylic acid hydrochloride is a chemical compound that is likely to be related to the piperidine family, a group of organic compounds characterized by a six-membered ring containing one nitrogen atom. Although the specific compound is not directly discussed in the provided papers, insights can be drawn from similar structures. For instance, the paper on the crystal structure of 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride shows the significance of substituents on the piperidine ring and their influence on the molecule's conformation .

Synthesis Analysis

The synthesis of 1-Butylpiperidine-2-carboxylic acid hydrochloride is not explicitly detailed in the provided papers. However, analogous methods can be inferred from related compounds. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid suggests a potential pathway for introducing a carboxylic acid group into a nitrogen-containing heterocycle . Similarly, the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate demonstrate the use of L-selectride for the reduction of a keto group to a hydroxyl group, which could be relevant for modifying the piperidine ring .

Molecular Structure Analysis

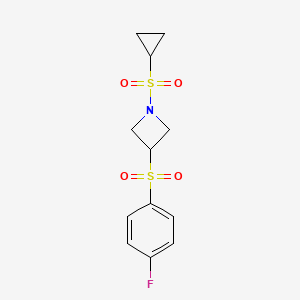

The molecular structure of 1-Butylpiperidine-2-carboxylic acid hydrochloride would include a piperidine ring, a butyl chain, and a carboxylic acid group, which would form a hydrochloride salt. The structure of related compounds, such as 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride, reveals that the presence of bulky substituents like the tert-butyl group can cause conformational deformations and influence the overall shape of the molecule .

Chemical Reactions Analysis

While the specific chemical reactions of 1-Butylpiperidine-2-carboxylic acid hydrochloride are not discussed, the papers provide examples of reactions involving similar compounds. The electrocatalytic carboxylation process described could be relevant for introducing carboxylic acid functionalities into piperidine derivatives . Additionally, the Mitsunobu reaction mentioned in the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate indicates a method for achieving stereoselectivity in the formation of substituted piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Butylpiperidine-2-carboxylic acid hydrochloride can be hypothesized based on the properties of structurally similar compounds. For instance, the presence of the hydrochloride salt form suggests that the compound would be soluble in water and other polar solvents. The ionic nature of the hydrochloride would also influence the compound's melting and boiling points. The bulky substituents on the piperidine ring, as seen in related compounds, could affect the compound's density and refractive index .

Scientific Research Applications

Stereoselective Synthesis

A study by Purkayastha et al. (2010) highlights the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, showcasing the role of the vinylfluoro group as an acetonyl cation equivalent in the acid-catalyzed hydrolysis process. This process leads to the production of pipecolic acid derivatives, further utilized to synthesize 6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, showcasing its application in the synthesis of complex molecules (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Spin-Labeled Amino Acids in Material Science and Biochemistry

TOAC, or 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, is explored by Toniolo, Crisma, & Formaggio (1998) for its application in material science and biochemistry. This spin-labeled, achiral Cα-tetrasubstituted α-amino acid is effective as a β-turn and 310/α-helix inducer in peptides, serving as a rigid electron spin resonance probe and fluorescence quencher, illustrating its multifaceted applications in scientific research (Toniolo, Crisma, & Formaggio, 1998).

Complexation Studies

Zimmerman, Wu, & Zeng (1991) delve into the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, analyzing the effects of the microenvironment on complexation behavior. This study highlights the importance of carboxylic acid derivatives in understanding molecular interactions, providing insights into the complexation mechanisms vital for various scientific fields (Zimmerman, Wu, & Zeng, 1991).

Electrocatalytic Carboxylation

Feng et al. (2010) explore the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, leading to the synthesis of 6-aminonicotinic acid. This process demonstrates the application of 1-Butylpiperidine-2-carboxylic acid hydrochloride in green chemistry and sustainable processes, emphasizing its role in innovative synthetic methodologies (Feng, Huang, Liu, & Wang, 2010).

Mechanism of Amide Formation

Nakajima & Ikada (1995) investigate the mechanism of amide formation by carbodiimide in aqueous media, employing hydrogels to study the reaction between carboxylic acid and amine. This research provides crucial insights into bioconjugation processes, highlighting the importance of 1-Butylpiperidine-2-carboxylic acid hydrochloride derivatives in biochemical applications (Nakajima & Ikada, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

1-butylpiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-3-7-11-8-5-4-6-9(11)10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCOBIDWPJWIDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butylpiperidine-2-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2550834.png)

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2550838.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2550839.png)

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2550849.png)

![5-Benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2550852.png)

![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)